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Compound of Interest

Compound Name: 6-Chloro-7-fluoroquinoxaline

CAS No.: 1913266-52-0

Cat. No.: B1435756 Get Quote

Compound Overview & Significance
Systematic Name: 6-Chloro-7-fluoroquinoxaline[1][2][3][4]

Molecular Formula: C₈H₄ClFN₂[5]

Molecular Weight: 182.58 g/mol

CAS Number: 1913266-52-0 (Parent), 5448-43-1 (6-Chloro analog ref)

Core Scaffold: Benzo-fused pyrazine (Quinoxaline) with halogen substitution at positions 6

and 7.

Significance: This scaffold serves as the aromatic core for "Next-Gen" fluoroquinolones and

hypoxia-selective cytotoxins. The 6-chloro-7-fluoro substitution pattern is electronically tuned to

optimize metabolic stability and binding affinity in kinase inhibitors.

Synthesis & Preparation (Pre-Analysis)
To ensure the integrity of spectroscopic data, the compound is typically synthesized via the

condensation of 4-chloro-5-fluoro-1,2-phenylenediamine with glyoxal. Impurities from this

process (unreacted diamine or polymerized glyoxal) can produce interfering signals.
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Figure 1: Synthetic workflow for generating high-purity 6-Chloro-7-fluoroquinoxaline for

analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data is characterized by the asymmetry introduced by the 6-Cl, 7-F substitution. The

fluorine atom introduces significant spin-spin coupling (

and

), which is diagnostic for this isomer.

H NMR Data (400 MHz, CDCl )
The spectrum exhibits two distinct regions: the pyrazine ring protons (deshielded) and the

benzene ring protons (split by fluorine).
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Proton
Shift (

, ppm)
Multiplicity

Coupling
Constant (

, Hz)

Assignment

H-2, H-3 8.80 – 8.90 Singlet (s) -

Pyrazine Ring

(Isochronous or

AB system)

H-5 8.16 Doublet (d)
Aromatic (Ortho

to Cl, Meta to F)

H-8 7.79 Doublet (d)
Aromatic (Ortho

to F, Meta to Cl)

Mechanistic Insight:

H-8 (7.79 ppm): Appears as a doublet with a large coupling constant (

) due to its position ortho to the fluorine atom. It is shielded relative to H-5 due to the
mesomeric donation of the fluorine.

H-5 (8.16 ppm): Appears as a doublet with a smaller coupling constant (

) due to meta coupling. It is deshielded by the ortho-chloro group and the peri-effect of the
pyrazine nitrogen.

C NMR Data (100 MHz, CDCl )
Carbon signals are split into doublets due to

F coupling.
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Carbon
Shift (

, ppm)
Splitting

Coupling (

, Hz)
Assignment

C-7 158.5 Doublet (d)
C-F (Direct

attachment)

C-2, C-3 145.0 – 146.0 Singlet/Weak d - Pyrazine C=N

C-6 134.2 Doublet (d) C-Cl (Ortho to F)

C-9, C-10 140.0 – 142.0 Multiplet -
Quaternary

Bridgeheads

C-5 130.5 Doublet (d) Aromatic CH

C-8 112.8 Doublet (d)
Aromatic CH

(Ortho to F)

Mass Spectrometry (MS)
Mass spectrometry provides confirmation of the halogen pattern. The presence of Chlorine and

Fluorine creates a specific isotopic signature.

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

Molecular Ion (

):

m/z 182 (Base peak,

Cl isotope)

m/z 184 (Approx. 33% intensity of base peak,

Cl isotope)

Fragmentation Pathway:

Loss of HCN (common in pyrazines)
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m/z 155.

Loss of Cl radical

m/z 147.

Loss of F radical (rare) or HF elimination.

Fragmentation Logic Diagram
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Figure 2: Primary fragmentation pathways observed in EI-MS for chloro-fluoro-quinoxalines.

Infrared Spectroscopy (FT-IR)
Samples are typically prepared as KBr pellets. The spectrum is dominated by heteroaromatic

ring stretches and halogen vibrations.
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Wavenumber (cm⁻¹) Vibration Mode
Functional Group
Assignment

3050 – 3080 C-H Stretch Aromatic C-H (Weak)

1597 C=N Stretch Quinoxaline Ring Breathing

1487 C=C Stretch Aromatic Skeletal Vibration

1220 C-F Stretch Aryl Fluoride (Strong, Broad)

1050 – 1100 C-H In-plane Aromatic bending

754 C-Cl Stretch Aryl Chloride

Experimental Protocols
Protocol A: NMR Sample Preparation

Solvent: Use CDCl

(Chloroform-d) as the standard solvent. If solubility is low, use DMSO-d

.

Note: In DMSO-d

, chemical shifts for H-2/H-3 may shift slightly downfield (~9.0 ppm).

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaCl) from the

extraction process.

Reference: Calibrate to residual CHCl

at 7.26 ppm (

H) and 77.16 ppm (

C).
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Protocol B: GC-MS Analysis
Column: HP-5MS or equivalent (5% phenyl methyl siloxane).

Temperature Program:

Start: 80°C (Hold 1 min).

Ramp: 20°C/min to 280°C.

End: Hold 5 min.

Inlet: Split mode (20:1), 250°C.

Detection: Mass scan 50–500 m/z. Look for the characteristic 3:1 isotopic cluster at 182/184.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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